molecular formula C16H19NO5 B063083 (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate CAS No. 161183-22-8

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate

Cat. No.: B063083
CAS No.: 161183-22-8
M. Wt: 305.32 g/mol
InChI Key: UXAJYQMKDOKJIF-QWHCGFSZSA-N
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Description

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

The research highlights the importance of stereoselective syntheses in creating molecules with specific chirality. For instance, the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates demonstrates the ability to precisely control molecular configuration, which is crucial in drug synthesis and development (Boev et al., 2015).

Enzyme-catalyzed Kinetic Resolution

The enzyme-catalyzed kinetic resolution of related compounds, such as tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, showcases the application of biocatalysis in achieving high enantioselectivity in synthetic organic chemistry. This method allows for the separation of enantiomers, which is vital for the production of enantiopure pharmaceuticals (Faigl et al., 2013).

Low-temperature Lipase-catalyzed Resolution

The resolution of aziridinemethanol derivatives at low temperatures using lipase illustrates the use of enzymatic methods under challenging conditions, highlighting the versatility of enzymes in organic synthesis. This approach provides access to synthetically useful stereoisomers with significant selectivity (Sakai et al., 2005).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate, from optically active intermediates demonstrates the compound's potential role in the synthesis of biologically active molecules. This process involves several synthetic steps, including displacement, acylation, and cyclization reactions (Lei, 2010).

Properties

IUPAC Name

tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAJYQMKDOKJIF-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468341
Record name tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161183-22-8
Record name tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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